![molecular formula C21H18FN3O3S2 B1672369 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide CAS No. 899758-61-3](/img/structure/B1672369.png)
5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide
Übersicht
Beschreibung
The compound “5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide” is a complex organic molecule. It contains a quinazolinyl group, which is a type of heterocyclic compound . Quinazolines are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazoline structure, followed by various substitutions to add the ethyl, fluoro, methyl, phenyl, and thiophenesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluoro group might be susceptible to nucleophilic aromatic substitution reactions, while the thiophenesulfonamide group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthetic Lethality Screening
The concept of synthetic lethality can be applied to cancer treatment, where two genetic alterations can lead to cell death when occurring simultaneously. GSK223 may be used to identify synthetic lethal pairs in cancer cells, providing insights into novel therapeutic targets and aiding in the development of precision medicine approaches .
Wirkmechanismus
Target of Action
The primary target of the compound 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-thiophenesulfonamide, also known as GSK223, is the NOD1 signaling pathway . NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the immune response to certain bacterial molecules .
Mode of Action
GSK223 interacts with its target, the NOD1 signaling pathway, by inhibiting iE-DAP-stimulated IL-8 release . This interaction results in the modulation of the immune response, potentially reducing inflammation .
Biochemical Pathways
GSK223 affects the NOD1 signaling pathway, which is involved in the immune response to bacterial infections . By inhibiting iE-DAP-stimulated IL-8 release, GSK223 can modulate this pathway and potentially reduce inflammation . The downstream effects of this modulation are likely to include a decrease in the immune response to certain bacterial molecules .
Pharmacokinetics
It’s important to note that the ideal ADME properties can vary depending on the intended use of the compound .
Result of Action
The molecular and cellular effects of GSK223’s action involve the modulation of the NOD1 signaling pathway . By inhibiting iE-DAP-stimulated IL-8 release, GSK223 can potentially reduce inflammation, which is a cellular response to certain bacterial molecules .
Action Environment
The action, efficacy, and stability of GSK223 can be influenced by various environmental factorsAdditionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also impact the action of a compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKEYUIACWHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



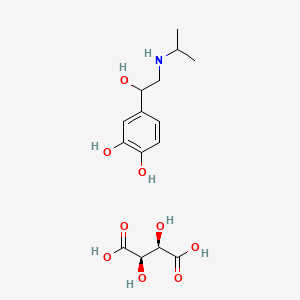
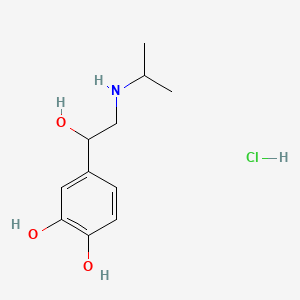

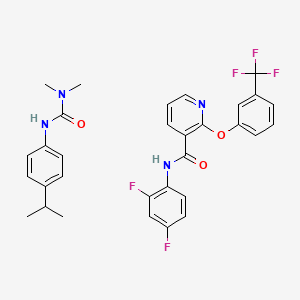




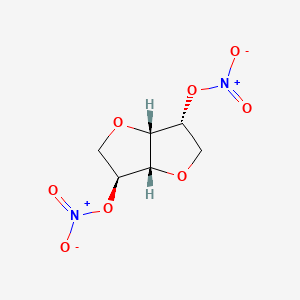
![N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1672303.png)


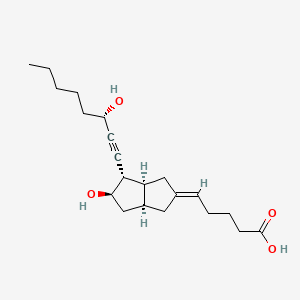
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)